molecular formula C19H25N5O3S B10993402 Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10993402
M. Wt: 403.5 g/mol
InChI Key: OIBNBSFWDBWQNN-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of pyrimidine, piperidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The piperidine and thiazole rings are then introduced through subsequent reactions involving appropriate precursors and reagents . Microwave irradiation has been used to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H25N5O3S/c1-4-27-16(25)9-15-11-28-19(22-15)23-17(26)14-6-5-7-24(10-14)18-20-12(2)8-13(3)21-18/h8,11,14H,4-7,9-10H2,1-3H3,(H,22,23,26)

InChI Key

OIBNBSFWDBWQNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC(=CC(=N3)C)C

Origin of Product

United States

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